molecular formula C10H16N2O2 B2994524 methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1208460-15-4

methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2994524
CAS No.: 1208460-15-4
M. Wt: 196.25
InChI Key: UMSSKDLDIDBGOD-UHFFFAOYSA-N
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Description

Methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: A closely related compound with similar structural features but lacking the ester group.

    Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure with one less methyl group on the pyrazole ring.

    Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate: An ethyl ester analog of the compound.

Uniqueness

Methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ester group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-9(5-6-10(13)14-4)8(2)12(3)11-7/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSSKDLDIDBGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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